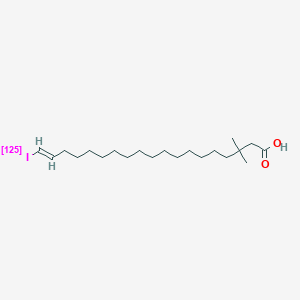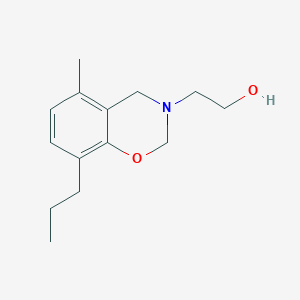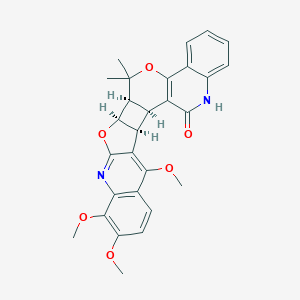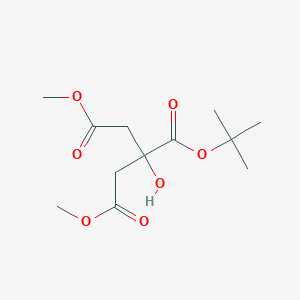
4-Bromopyridine-2,6-dimethanol
説明
4-Bromopyridine-2,6-dimethanol is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Complex Ligands and Coordination Compounds
4-Bromopyridine derivatives are crucial in the synthesis of sterically demanding ligands for metal coordination chemistry. For example, compounds synthesized from bromopyridines undergo Palladium-catalyzed arylation to produce aminopyridines, which are then deprotonated to create lithium and potassium amides. These amides play a vital role in forming organometallic polymers and monomeric three-coordinate lithium aminopyridinates, demonstrating the compound's significance in creating complex coordination frameworks (Scott et al., 2004).
Organic Synthesis and Functionalization of Pyridines
The chemical serves as a precursor in the dimerization processes to create polyhalogenated bipyridines, which are valuable in various organic syntheses. Its reactivity enables the formation of dihalopyridines through a simple dimerization procedure, showcasing its utility in constructing complex organic frameworks with potential applications in materials science and pharmaceutical chemistry (Abboud et al., 2010).
Advancements in Material Science
In material science, 4-Bromopyridine derivatives have been used to induce chirality in magnetic coordination networks. The introduction of 4-bromopyridine to coordination systems results in the formation of three-dimensional cyanido-bridged networks with chiral properties. These findings indicate the potential of 4-bromopyridine derivatives in the development of new materials with specific magnetic and optical properties (Ohno et al., 2016).
Contribution to Pharmaceutical Chemistry
While explicitly excluding applications directly related to drug use, dosage, and side effects, it's notable that derivatives of 4-Bromopyridine-2,6-dimethanol, such as 2,6-diamino-4-bromopyridine, have been synthesized through novel routes. These derivatives are essential intermediates in pharmaceutical chemistry, underscoring the compound's role in the development of new medications and diagnostic agents (Nettekoven & Jenny, 2003).
作用機序
Target of Action
It is known that bromopyridines are often used in organic synthesis as intermediates , suggesting that their targets could be a variety of organic compounds.
Mode of Action
4-Bromopyridine-2,6-dimethanol is an organic compound that contains a bromine atom and two methanol groups, indicating a certain level of reactivity . It can participate in various chemical reactions, serving as an intermediate in the synthesis of other organic compounds .
Pharmacokinetics
Its solubility in water, alcohol, and organic solvents suggests that it could have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that exposure to oxygen and temperatures outside this range could potentially affect its stability and efficacy.
Safety and Hazards
特性
IUPAC Name |
[4-bromo-6-(hydroxymethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-2,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHIIERVIUJUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349071 | |
| Record name | 4-BROMOPYRIDINE-2,6-DIMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120491-88-5 | |
| Record name | 4-Bromo-2,6-pyridinedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120491-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-BROMOPYRIDINE-2,6-DIMETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

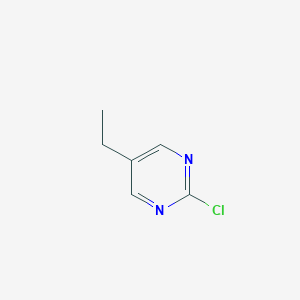
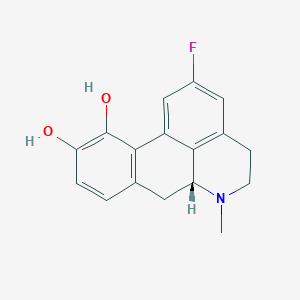
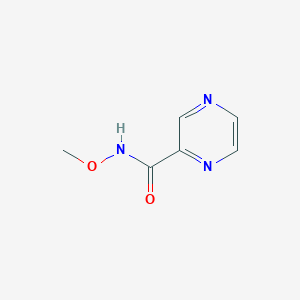
![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)
![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)

